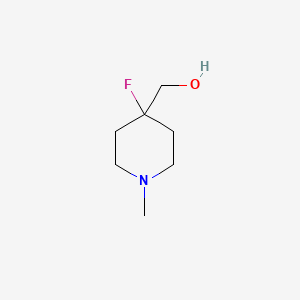

4-Fluoro-1-methyl-4-piperidinemethanol

Description

Properties

IUPAC Name |

(4-fluoro-1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACQKYSISKMVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646926 | |

| Record name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-04-7 | |

| Record name | 4-Fluoro-1-methyl-4-piperidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine moiety is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for interacting with biological targets. The strategic incorporation of fluorine into such scaffolds has become a leading strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.

This guide focuses on 4-Fluoro-1-methyl-4-piperidinemethanol (CAS: 1000341-04-7), a specialized building block that combines the piperidine scaffold with a quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. This unique arrangement offers a three-dimensional exit vector for further chemical elaboration, making it a potentially valuable intermediate for creating novel chemical entities with precisely engineered properties. While detailed literature on this specific compound is sparse, this guide provides a comprehensive overview based on established chemical principles and analogous transformations, offering field-proven insights into its synthesis, properties, and potential applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are predicted based on its structure and data from analogous compounds, as experimental data is not widely published.

| Property | Value / Description | Source(s) |

| CAS Number | 1000341-04-7 | [1][2][3] |

| Molecular Formula | C₇H₁₄FNO | [1][3] |

| Molecular Weight | 147.19 g/mol | [1][2] |

| IUPAC Name | (4-Fluoro-1-methylpiperidin-4-yl)methanol | N/A |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature. | N/A |

| Predicted pKa | The tertiary amine is expected to have a pKa in the range of 8.5-9.5. The presence of the electronegative fluorine atom at the 4-position will slightly decrease the basicity compared to its non-fluorinated analog, 1-methyl-4-piperidinemethanol. | [4] |

| Predicted Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated, though it may form salts in acidic aqueous solutions. | N/A |

Proposed Synthesis and Mechanistic Rationale

Currently, a validated, step-by-step synthesis for this compound is not publicly available in peer-reviewed literature. However, a robust and logical synthetic route can be proposed based on well-established transformations in organic chemistry. The following two-step pathway, starting from the commercially available 1-methyl-4-piperidone, represents a chemically sound and practical approach.

Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Methyl-4-(hydroxymethyl)piperidin-4-ol (Tertiary Diol Intermediate)

The initial step involves the creation of the tertiary alcohol at the C4 position while simultaneously introducing the required hydroxymethyl group. A plausible method is a Grignard or organolithium-mediated addition to the ketone.

Experimental Protocol:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-methyl-4-piperidone (1.0 eq). Anhydrous tetrahydrofuran (THF) is added as the solvent.

-

Reagent Preparation: In a separate flask, a Grignard reagent such as methylmagnesium bromide (MeMgBr, ~1.1 eq) in THF is prepared, or a solution of n-butyllithium (n-BuLi) is used.

-

Reaction: The flask containing the piperidone is cooled to 0°C in an ice bath. The organometallic reagent is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Addition of Carbon Source: The reaction is then cooled back to 0°C, and paraformaldehyde (1.5 eq), previously dried under vacuum, is added portion-wise. This introduces the hydroxymethyl group.

-

Work-up and Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is stirred for 30 minutes.

-

Extraction and Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product, 1-methyl-4-(hydroxymethyl)piperidin-4-ol, can be purified by column chromatography on silica gel.

Causality and Rationale:

-

The use of a strong organometallic reagent like a Grignard or organolithium is necessary to perform a nucleophilic attack on the carbonyl carbon of the piperidone.

-

Paraformaldehyde serves as an anhydrous source of formaldehyde for the subsequent reaction to form the primary alcohol.

-

A careful aqueous quench is critical to protonate the resulting alkoxides and to neutralize any remaining reactive organometallic species.

Step 2: Deoxyfluorination of the Tertiary Alcohol

The construction of a tertiary C-F bond is often challenging due to competing elimination reactions. Modern deoxyfluorination reagents are designed to minimize these side reactions.[5][6]

Experimental Protocol:

-

Reactor Setup: A dry, inert-atmosphere flask (e.g., made of polyethylene or Teflon, as DAST can etch glass) is charged with the intermediate diol, 1-methyl-4-(hydroxymethyl)piperidin-4-ol (1.0 eq), and dissolved in anhydrous dichloromethane (DCM).

-

Fluorination: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1-1.5 eq) in DCM is added dropwise.

-

Reaction Monitoring: The reaction is stirred at -78°C for one hour and then allowed to slowly warm to room temperature overnight. Progress is monitored by TLC or ¹⁹F NMR.

-

Work-up and Quenching: The reaction is cooled back to 0°C and very carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This quenching is exothermic and releases gas.

-

Extraction and Purification: The layers are separated, and the aqueous phase is extracted twice more with DCM. The combined organic layers are washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography.

Causality and Rationale:

-

DAST and its analogs are effective for the dehydroxylative fluorination of tertiary alcohols.[7] The reaction proceeds via an intermediate alkoxy-sulfur difluoride, which is then displaced by fluoride in an Sₙ2 or Sₙ1-like mechanism.

-

The low reaction temperature (-78°C) is crucial to control the reactivity of the fluorinating agent and to suppress the formation of elimination byproducts (alkenes).

-

The primary alcohol is expected to be less reactive towards DAST under these conditions compared to the tertiary alcohol, allowing for selective fluorination. However, protection of the primary alcohol (e.g., as a silyl ether) prior to this step could be employed to guarantee selectivity if needed.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features can be predicted to aid in characterization.

| Spectrum | Predicted Key Features |

| ¹H NMR | - N-CH₃: A singlet around 2.2-2.5 ppm. - Piperidine Ring Protons (CH₂): Complex multiplets between 1.5-3.0 ppm. Protons on carbons adjacent to the fluorine (C3 and C5) would likely show coupling to fluorine (²JH-F or ³JH-F). - CH₂OH: A doublet around 3.5-3.8 ppm, showing coupling to the fluorine atom (³JH-F). The OH proton would appear as a broad singlet. |

| ¹³C NMR | - C4 (C-F bond): A doublet with a large one-bond C-F coupling constant (¹JC-F) in the range of 80-100 ppm. - CH₂OH: A doublet with a smaller two-bond C-F coupling constant (²JC-F) around 65-70 ppm. - Piperidine Ring Carbons: Signals between 25-60 ppm. Carbons at C3 and C5 will show two-bond C-F coupling. - N-CH₃: A singlet around 45 ppm. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent protons, would be observed. |

| Mass Spec (EI) | M⁺: A molecular ion peak at m/z = 147. Fragmentation: Expect loss of H₂O (m/z = 129), loss of CH₂OH (m/z = 116), and fragmentation of the piperidine ring. |

Applications in Research and Drug Development

This compound is a valuable building block for introducing a fluorinated quaternary center into lead compounds. Its utility stems from several key areas:

-

Scaffold Decoration and Vectorial Elaboration: The primary alcohol serves as a handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an amine, or used in ether or ester linkages to explore the surrounding chemical space of a target protein. The fluorine atom locks the stereochemistry at C4 and provides a defined vector for the hydroxymethyl group.

-

Modulation of Physicochemical Properties: The introduction of the fluoro-hydroxymethyl motif can fine-tune key drug-like properties. The fluorine atom can lower the pKa of the piperidine nitrogen, potentially reducing off-target effects related to basicity, such as hERG channel affinity.[4] It also increases metabolic stability by blocking a potential site of oxidation.

-

Fragment-Based Drug Discovery (FBDD): As a small, three-dimensional fragment, this compound is well-suited for FBDD screening campaigns. Its defined structure and functional handles can provide high-quality starting points for developing more potent and selective inhibitors.

Conclusion

This compound represents a sophisticated chemical tool for medicinal chemists and drug discovery professionals. Although not widely characterized in public literature, its synthesis is feasible through established chemical methods. By providing a fluorinated, three-dimensional anchor point with a functional handle for further elaboration, it offers a powerful strategy for optimizing lead compounds and exploring new chemical space. The insights provided in this guide, from its proposed synthesis to its potential applications, are intended to empower researchers to leverage this and similar fluorinated building blocks in the pursuit of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-methyl-4-piperidone | 1445-73-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to the Structure Elucidation of (4-Fluoro-1-methylpiperidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Fluorinated aliphatic heterocycles, such as (4-Fluoro-1-methylpiperidin-4-yl)methanol, are increasingly important building blocks in medicinal chemistry due to the unique pharmacological properties conferred by the fluorine atom. This guide provides a comprehensive, in-depth walkthrough of the analytical strategies and spectroscopic techniques required for the unambiguous structure elucidation of this compound. We delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and 2D correlation experiments (COSY, HSQC). By synthesizing data from these orthogonal methods, we establish a self-validating workflow for confirming the molecular structure with the highest degree of confidence.

Introduction and Strategic Overview

(4-Fluoro-1-methylpiperidin-4-yl)methanol is a small molecule featuring a piperidine core, a common scaffold in pharmaceuticals.[1] The presence of a fluorine atom at the C4 position, which also bears a hydroxymethyl group, introduces specific stereoelectronic properties that can influence metabolic stability, lipophilicity, and binding affinity. Therefore, unequivocal confirmation of its constitution—the precise arrangement of atoms and bonds—is a critical prerequisite for its use in any research or development context.

A multi-faceted analytical approach is mandatory for robust structure elucidation.[2] No single technique can provide all the necessary information. This guide employs an integrated strategy, leveraging the strengths of several spectroscopic methods to build a cohesive and definitive structural proof.

The overall workflow for this elucidation is as follows:

Caption: Integrated workflow for structure elucidation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for (4-Fluoro-1-methylpiperidin-4-yl)methanol.

Caption: Key COSY and HSQC correlations for structural confirmation.

Data Synthesis and Final Confirmation

The structure of (4-Fluoro-1-methylpiperidin-4-yl)methanol is unequivocally confirmed by the collective agreement of all spectroscopic data:

-

HRMS establishes the correct elemental formula, C₇H₁₄FNO.

-

IR Spectroscopy confirms the presence of the key functional groups: an alcohol (-OH), aliphatic C-H bonds, and a C-F bond.

-

¹³C NMR identifies the seven distinct carbon environments, including the characteristic downfield shift and large ¹JCF coupling of the fluorine-bearing quaternary carbon (C4).

-

¹H NMR identifies the five unique proton environments, and their integrations match the proposed structure.

-

¹⁹F NMR confirms the presence and electronic environment of the single fluorine atom.

-

2D NMR (COSY and HSQC) pieces the puzzle together, confirming the C-H and H-H connectivities that form the complete molecular skeleton.

This systematic, multi-technique approach provides a self-validating and unassailable confirmation of the molecular structure, meeting the rigorous standards required for drug development and chemical research.

Standard Operating Protocols

High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to ensure high mass accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.

-

¹³C{¹H} NMR Acquisition: Acquire with proton decoupling. Typical spectral width is 0 to 200 ppm. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve adequate signal-to-noise.

-

¹⁹F NMR Acquisition: Acquire using a fluorine-capable probe. The spectral width can be large, so ensure it covers the expected region for alkyl fluorides.

-

2D NMR (COSY, HSQC): Use standard, gradient-selected pulse programs provided by the spectrometer software. Optimize acquisition and processing parameters according to instrument guidelines.

References

Sources

A Technical Guide to the Synthesis of Key Precursors for 4-Fluoro-1-methyl-4-piperidinemethanol

Abstract

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] The piperidine scaffold is one of the most prevalent N-heterocycles found in FDA-approved drugs, making fluorinated piperidines highly valuable building blocks for drug discovery.[3] This guide provides an in-depth technical overview of a robust and logical synthetic pathway for preparing precursors to 4-Fluoro-1-methyl-4-piperidinemethanol, a molecule featuring a challenging quaternary stereocenter containing both a fluorine atom and a hydroxymethyl group. We will dissect the strategic decisions behind the chosen synthetic route, focusing on the synthesis and functionalization of the key starting material, 1-methyl-4-piperidone, through a multi-step sequence involving organometallic addition, deoxyfluorination, and reduction.

Strategic Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in the construction of the C4-quaternary center. A logical retrosynthetic approach simplifies this complex target into more manageable precursors, highlighting 1-methyl-4-piperidone as an ideal and commercially available starting point.

The proposed disconnection strategy is as follows:

-

The target alcohol (1 ) can be obtained by the reduction of a corresponding ester precursor (2 ). This is a reliable and high-yielding transformation.

-

The fluoro-ester (2 ) can be synthesized from its corresponding tertiary alcohol (3 ) via a deoxyfluorination reaction. This step is critical for installing the fluorine atom.

-

The tertiary hydroxy-ester (3 ) is accessible through the reaction of a ketone, 1-methyl-4-piperidone (4 ), with an organometallic acetate enolate equivalent.

This pathway is strategically sound because it utilizes the electrophilic carbonyl of 1-methyl-4-piperidone as a handle for constructing the carbon framework before tackling the more challenging fluorination step.

Caption: The proposed forward synthetic workflow.

Experimental Protocol: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (3)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The entire apparatus must be flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

-

Reagent Charging: The flask is charged with activated zinc dust (1.2 equivalents) and anhydrous tetrahydrofuran (THF).

-

Initiation: A small crystal of iodine can be added to initiate the reaction. The mixture is stirred.

-

Reagent Addition: A solution of 1-methyl-4-piperidone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours until the consumption of the piperidone is confirmed by TLC analysis.

-

Quenching and Workup: The reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The resulting mixture is filtered to remove unreacted zinc, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure β-hydroxy ester (3 ).

Pathway Step 2: Deoxyfluorination of the Tertiary Alcohol

The introduction of the fluorine atom is accomplished by converting the tertiary hydroxyl group of intermediate 3 into a C-F bond. This transformation is challenging due to the sterically hindered nature of the tertiary alcohol and the potential for competing elimination reactions (E1/E2) to form an unsaturated ester.

The choice of fluorinating agent is critical. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are effective reagents for this type of deoxyfluorination. They operate via an Sₙ2 or Sₙi mechanism after the formation of a fluorosulfite intermediate, which minimizes carbocationic rearrangements.

Experimental Protocol: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate (2)

-

Safety Precaution: DAST and related reagents are hazardous and must be handled with extreme care in a well-ventilated fume hood. They react violently with water.

-

Apparatus Setup: A dry, inert-atmosphere flask (preferably FEP or PFA, or meticulously dried glassware) is charged with a solution of the hydroxy-ester (3 ) (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: DAST (1.2-1.5 equivalents) is added dropwise via syringe to the stirred solution. The addition must be slow to control the reaction exotherm.

-

Reaction: The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature overnight. Progress is monitored by TLC or ¹⁹F NMR.

-

Quenching: The reaction is carefully quenched by slowly pouring it into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: The layers are separated, and the aqueous phase is extracted three times with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the fluoro-ester precursor (2 ).

Pathway Step 3: Final Reduction to the Target Alcohol

The final step in synthesizing the immediate precursor is the reduction of the ester functionality in compound 2 to a primary alcohol. This requires a powerful reducing agent, as milder reagents like sodium borohydride will not reduce an ester. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, providing a clean and efficient conversion. [4][5]

Experimental Protocol: Synthesis of this compound (1)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is set up under an inert atmosphere with a stirrer and a dropping funnel.

-

Reagent Preparation: A suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF is prepared in the flask and cooled to 0 °C in an ice bath.

-

Substrate Addition: A solution of the fluoro-ester (2 ) (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams). This procedure generates a granular precipitate that is easy to filter.

-

-

Isolation: The mixture is stirred at room temperature for 30 minutes, then the solid is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate.

-

Purification: The combined filtrate is concentrated under reduced pressure to yield the crude target molecule, this compound (1 ), which can be further purified by distillation or crystallization if necessary.

References

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH). Available at: [Link]

-

1-Methyl-4-piperidone. Wikipedia. Available at: [Link]

-

Cas 1445-73-4,1-Methyl-4-piperidone. LookChem. Available at: [Link]

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]

-

Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry. Available at: [Link]

-

Preparation of all-cis-(multi)fluorinated piperidines by the... ResearchGate. Available at: [Link]

-

Grignard Reaction. University of California, Irvine. Available at: [Link]

-

Reformatsky reaction. Wikipedia. Available at: [Link]

-

Reformatsky Reaction – Simple Explanation. Pharm D Guru. Available at: [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]

-

The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N- - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-4-piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-1-methyl-4-piperidinemethanol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into small molecules can significantly modulate their physicochemical and pharmacological properties, making this compound a valuable building block for novel therapeutics.

Core Molecular Attributes

This compound is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C7H14FNO | [1][2] |

| Molecular Weight | 147.19 g/mol | [1][2] |

| CAS Number | 1000341-04-7 | [1][2] |

| MDL Number | MFCD09880180 | [2] |

| Canonical SMILES | CN1CCC(F)(CO)CC1 | [3] |

Structural Representation

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

While specific, detailed published syntheses for this compound are not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organofluorine chemistry and the synthesis of analogous compounds. The following proposed synthesis starts from the commercially available 1-methylpiperidin-4-one.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

-

To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate.

-

Heat the mixture to initiate the reaction.

-

Once the reaction is initiated, add a solution of 1-methylpiperidin-4-one in anhydrous THF dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue stirring at reflux until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Rationale: The Reformatsky reaction is a classic method for the formation of β-hydroxy esters from ketones. This approach creates the necessary carbon framework and the tertiary alcohol that will be subsequently fluorinated.

Step 2: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate

-

Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.

-

Slowly add a solution of a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Rationale: DAST is a common reagent for deoxofluorination, converting hydroxyl groups to fluorine atoms. This step is critical for introducing the fluorine atom at the C4 position.

Step 3: Synthesis of this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF at 0 °C, add a solution of the fluorinated ester from Step 2 in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it with THF.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functionality to the primary alcohol without affecting the newly introduced fluorine atom. This mirrors the synthesis of the non-fluorinated analog, 1-methyl-4-piperidinemethanol.[4]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine scaffold is therefore a valuable motif in drug design.

-

Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative metabolism at the C4 position of the piperidine ring, which can lead to improved pharmacokinetic profiles.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can affect the molecule's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.

-

Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the piperidine ring, which may lead to enhanced binding to biological targets.

While specific drugs containing the this compound moiety are not prominently documented, the related 4-fluoropiperidine core is a key component in a variety of biologically active compounds, including those targeting the central nervous system.

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would be expected to show signals for the N-methyl group, the diastereotopic protons of the piperidine ring, and the methylene protons of the hydroxymethyl group. The protons on the carbons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the ¹⁹F nucleus.

-

¹³C NMR: The spectrum would show the characteristic signals for the piperidine ring carbons, the N-methyl carbon, and the hydroxymethyl carbon. The carbon atom bonded to fluorine would appear as a doublet due to C-F coupling.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (147.19 g/mol ).

Safety and Handling

As with any research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated quaternary center and a primary alcohol offers multiple avenues for chemical elaboration. The strategic introduction of fluorine provides a powerful tool for fine-tuning the pharmacological properties of lead compounds, making this and related fluorinated piperidines important scaffolds in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

References

-

Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (2019). Accounts of Chemical Research. Available at: [Link]

-

Alachem Co., Ltd. (n.d.). 1000341-04-7 | this compound. Retrieved from [Link]

-

Angene Chemical. (n.d.). CAS number page 1. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 1000341-04-7,this compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). Buy 1-Methyl-4-piperidinemethanol | 20691-89-8. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity N-Methyl-4-Piperidinemethanol: Synthesis, Applications, and Sourcing Guide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinemethanol. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-piperidinemethanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Comprehensive Overview of 1-Methyl-4-piperidinemethanol CAS: 20691-89-8. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

National Institute of Standards and Technology. (n.d.). Piperidine, 4-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

Sources

- 1. 1000341-04-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. americanelements.com [americanelements.com]

- 3. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]

- 4. 1-Methyl-4-piperidinemethanol | 20691-89-8 [chemicalbook.com]

The Enigmatic Role of 4-Fluoro-1-methyl-4-piperidinemethanol in Medicinal Chemistry: A Structural Motif in Search of a Narrative

Despite the established significance of fluorinated piperidine scaffolds in modern drug discovery, a comprehensive profile of 4-Fluoro-1-methyl-4-piperidinemethanol remains conspicuously absent from the public scientific record. This in-depth analysis confronts this knowledge gap, exploring the theoretical potential of this unique building block through the lens of established medicinal chemistry principles while highlighting the current lack of specific data for this particular molecule.

The Strategic Advantage of Fluorination and the Piperidine Core

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of pharmaceuticals targeting the central nervous system (CNS) and other therapeutic areas. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, crucial for optimal interaction with biological targets.

The introduction of a fluorine atom, particularly at the 4-position of the piperidine ring, can impart several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, prolonging the half-life of a drug molecule.

-

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen. This reduction in basicity can enhance membrane permeability and oral bioavailability, as a greater fraction of the molecule exists in a neutral state at physiological pH.

-

Conformational Control: The presence of a fluorine atom can influence the conformational preference of the piperidine ring, potentially locking it into a bioactive conformation for improved target engagement.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

Postulated Synthesis and Physicochemical Properties

While a specific, validated synthetic protocol for this compound is not documented in the available literature, its synthesis can be logically inferred from established organofluorine chemistry and methods for piperidine functionalization. A plausible synthetic route could involve the fluorination of a suitable precursor, such as a 4-hydroxy or 4-keto piperidine derivative, followed by the introduction of the hydroxymethyl group.

Hypothetical Synthetic Pathway:

Caption: A plausible, though unconfirmed, synthetic route to the target molecule.

The physicochemical properties of this compound can be predicted based on its structure. The presence of the polar hydroxyl and fluorine groups would likely confer a degree of water solubility, while the piperidine ring provides a lipophilic character.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 147.19 g/mol | Based on the chemical formula C₇H₁₄FNO. |

| LogP | Likely to be low to moderate | Balance between the lipophilic piperidine ring and the polar hydroxyl and fluorine groups. |

| pKa | Expected to be lower than non-fluorinated analogs | The electron-withdrawing effect of the fluorine atom will decrease the basicity of the piperidine nitrogen. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Important for interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | Important for interactions with biological targets. |

Potential Applications in Drug Discovery: An Uncharted Territory

Given the absence of specific pharmacological data, the potential roles of this compound in medicinal chemistry are entirely theoretical. It is most likely envisioned as a building block or scaffold for the synthesis of more complex drug candidates. The combination of the fluorinated piperidine core and the reactive hydroxymethyl group offers several avenues for further chemical elaboration.

The hydroxymethyl group can serve as a handle for the attachment of various other functionalities through reactions such as etherification, esterification, or conversion to an amine. This would allow for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential Therapeutic Areas for Derivatives:

Based on the prevalence of the fluorinated piperidine motif in known bioactive molecules, derivatives of this compound could potentially be investigated for activity in:

-

Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier penetration makes this scaffold attractive for developing drugs targeting CNS receptors and enzymes.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic moieties.

-

Infectious Diseases: The piperidine scaffold is found in a number of antibacterial and antiviral agents.

Illustrative Workflow for Utilizing the Building Block:

Caption: A conceptual workflow for the application of the scaffold in drug discovery.

Conclusion: A Call for Further Investigation

This compound represents a fascinating yet underexplored molecule in the landscape of medicinal chemistry. While its structural components suggest significant potential as a valuable building block for the development of novel therapeutics, the current lack of published data on its synthesis, properties, and biological activity renders any discussion of its role speculative. This guide serves to highlight this knowledge gap and to encourage further research into this promising, yet enigmatic, chemical entity. The elucidation of its synthetic accessibility and a deeper understanding of its physicochemical properties are critical first steps towards unlocking its potential in the design of next-generation pharmaceuticals.

Potential Therapeutic Targets for 4-Fluoro-1-methyl-4-piperidinemethanol Analogs: An In-depth Technical Guide

Foreword: The Strategic Imperative for Novel CNS Therapeutics

The relentless pursuit of novel chemical entities with therapeutic potential in central nervous system (CNS) disorders is a cornerstone of modern medicinal chemistry. The piperidine scaffold is a privileged structure, ubiquitous in a vast array of pharmaceuticals due to its favorable physicochemical properties and ability to interact with a multitude of biological targets.[1][2] The strategic introduction of fluorine into this scaffold has emerged as a powerful tool to modulate basicity, metabolic stability, and target engagement, often leading to enhanced therapeutic profiles.[1][3] This guide focuses on the therapeutic potential of a specific subclass: 4-Fluoro-1-methyl-4-piperidinemethanol and its analogs. We will dissect the rationale for prioritizing specific therapeutic targets and provide a comprehensive roadmap for their experimental validation.

Deconstructing the Pharmacophore: An Analysis of this compound

The therapeutic potential of any molecule is intrinsically linked to its structure. The this compound scaffold possesses several key features that inform our target selection strategy:

-

The Piperidine Core: This saturated N-heterocycle provides a three-dimensional framework that is well-suited for presentation of pharmacophoric elements into the binding pockets of various receptors and transporters.[2][4]

-

N-Methylation: The methyl group on the piperidine nitrogen is a common feature in many CNS-active compounds. It influences the compound's basicity and can play a crucial role in interactions with target proteins.

-

4-Hydroxymethyl Group: This polar substituent can participate in hydrogen bonding interactions within a binding site, potentially enhancing affinity and selectivity.

-

4-Fluoro Group: The introduction of a fluorine atom at the 4-position is a critical modification. Fluorine's high electronegativity can significantly alter the pKa of the piperidine nitrogen, which can have a profound impact on target binding and selectivity.[1] Furthermore, the C-F bond can enhance metabolic stability.[3]

Prioritizing a Landscape of Potential Therapeutic Targets

Based on a comprehensive review of the literature concerning fluorinated piperidine derivatives and related structures, we have identified a high-priority list of potential therapeutic targets. The following sections will delve into the rationale for each target class and outline a strategic approach for validation.

Monoamine Transporters: The Dopamine (DAT) and Serotonin (SERT) Transporters

Rationale for Prioritization: The dopamine and serotonin transporters are critical regulators of neurotransmission and are well-established targets for a range of CNS disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[5][6][7] Numerous piperidine-based compounds have been developed as high-affinity ligands for these transporters.[5][7][8] The presence of a 4-fluoro-benzyl group in some high-affinity DAT ligands suggests that the fluorinated piperidine core of our lead compound could be a key interacting moiety.[5] Similarly, derivatives of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have demonstrated high affinity for SERT.[6]

Experimental Validation Workflow:

Caption: Workflow for validating DAT and SERT as targets.

Sigma Receptors (σ1 and σ2): Enigmatic Targets with Broad Therapeutic Promise

Rationale for Prioritization: Sigma receptors are unique membrane-bound proteins implicated in a wide range of CNS pathologies, including neurodegenerative diseases, pain, and addiction.[9][10] The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands.[9][10][11][12] Notably, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been identified as selective sigma-1 receptor ligands.[9] Given the structural similarities, it is plausible that this compound analogs could exhibit affinity for these receptors.

Experimental Validation Workflow:

Caption: Workflow for validating muscarinic receptors as targets.

NMDA Receptors: Key Players in Synaptic Plasticity and Excitotoxicity

Rationale for Prioritization: The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders. [13]While phencyclidine (PCP), a well-known NMDA receptor antagonist, features a piperidine ring, the structural similarity to our lead compound is more distant. [14]However, other piperidine-containing compounds have been shown to act as NMDA receptor antagonists, warranting investigation. [15] Experimental Validation Workflow:

Caption: Workflow for validating NMDA receptors as targets.

Experimental Protocols: A Step-by-Step Guide to Target Validation

The following protocols provide a detailed framework for the experimental validation of the prioritized targets.

Radioligand Binding Assays (General Protocol)

This protocol can be adapted for DAT, SERT, sigma, muscarinic, and NMDA receptors by using the appropriate radioligand and competing ligands.

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor or transporter.

Materials:

-

Cell membranes or brain tissue homogenates expressing the target of interest.

-

Radioligand (e.g., [3H]WIN 35,428 for DAT, -Pentazocine for σ1).

-

Non-labeled competing ligand for determination of non-specific binding (e.g., cocaine for DAT).

-

Test compounds (this compound analogs).

-

Assay buffer.

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membranes/homogenate, radioligand, and either buffer (for total binding), unlabeled competing ligand (for non-specific binding), or test compound.

-

Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding and determine the IC50 and Ki values for the test compounds. [16][17]

Monoamine Transporter Uptake Assays

Objective: To determine the functional potency (IC50) of test compounds to inhibit dopamine or serotonin uptake. [18][19][20][21] Materials:

-

Cells stably expressing DAT or SERT (e.g., HEK293-hDAT).

-

[3H]Dopamine or [3H]Serotonin.

-

Test compounds.

-

Assay buffer.

-

96-well cell culture plates.

-

Scintillation counter.

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compounds or vehicle.

-

Initiate uptake by adding [3H]dopamine or [3H]serotonin.

-

Incubate for a short period at 37°C.

-

Terminate uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition of uptake and determine the IC50 values. [22][23]

Muscarinic Receptor Functional Assay (Calcium Flux)

Objective: To assess the agonist or antagonist activity of test compounds at muscarinic receptors. [24][25][26] Materials:

-

Cells stably expressing a specific muscarinic receptor subtype (e.g., CHO-hM1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds.

-

Known muscarinic agonist (e.g., carbachol).

-

Assay buffer.

-

96-well black-walled, clear-bottom cell culture plates.

-

Fluorescence microplate reader with automated injection capabilities.

Procedure:

-

Plate the cells in 96-well plates and allow them to adhere.

-

Load the cells with the calcium-sensitive dye.

-

To determine antagonist activity, pre-incubate the cells with test compounds.

-

Measure the baseline fluorescence.

-

Inject the test compound (for agonist activity) or a known agonist (for antagonist activity) and monitor the change in fluorescence over time.

-

Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values. [27]

Data Presentation and Interpretation

All quantitative data from the binding and functional assays should be summarized in tables for clear comparison of the structure-activity relationships (SAR) of the synthesized analogs.

Table 1: Example Data Summary for a Series of Analogs

| Compound ID | R-Group Modification | DAT Ki (nM) | SERT Ki (nM) | σ1 Ki (nM) | M1 IC50 (nM) |

| Lead | -CH2OH | Value | Value | Value | Value |

| Analog 1 | -CH2OCH3 | Value | Value | Value | Value |

| Analog 2 | -CF3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... | ... |

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The systematic approach outlined in this guide, from rational target selection to detailed experimental validation, provides a robust framework for elucidating the therapeutic potential of this compound class. The initial focus on monoamine transporters and sigma receptors is strongly supported by the existing literature on related fluorinated piperidines. Subsequent investigation into muscarinic and NMDA receptors will further delineate the pharmacological profile of these analogs. Through rigorous application of the described methodologies, researchers can effectively navigate the complex landscape of CNS drug discovery and unlock the full therapeutic potential of these intriguing molecules.

References

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

-

High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. (2003). Journal of Medicinal Chemistry. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]

-

Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

-

4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Future Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]

-

3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2005). Il Farmaco. [Link]

-

Allosteric Modulation of Muscarinic Acetylcholine Receptors. (2008). Current Neuropharmacology. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021). Analytical Chemistry. [Link]

-

Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]

-

Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2002). ResearchGate. [Link]

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. [Link]

-

Fluorinated diaryl sulfides as serotonin transporter ligands: synthesis, structure-activity relationship study, and in vivo evaluation of fluorine-18-labeled compounds as PET imaging agents. (2006). Journal of Medicinal Chemistry. [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). PeerJ. [Link]

-

A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

M1 Muscarinic Acetylcholine Receptor Assay. (n.d.). Innoprot. [Link]

-

High-Purity N-Methyl-4-Piperidinemethanol: Synthesis, Applications, and Sourcing Guide. (n.d.). LinkedIn. [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2023). International Journal of Molecular Sciences. [Link]

-

NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. (1991). Journal of Medicinal Chemistry. [Link]

-

Development of sigma-1 receptor fluorescent ligands based on piperidine and piperazine scaffolds. (2017). Molecules. [Link]

-

Functional Characterization of Muscarinic Receptors in Human Schwann Cells. (2020). International Journal of Molecular Sciences. [Link]

-

Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. (2022). ACS Chemical Neuroscience. [Link]

-

Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. (2011). The Journal of Neuroscience. [Link]

-

Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. (n.d.). Molecular Devices. [Link]

-

Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2002). Journal of Medicinal Chemistry. [Link]

-

Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. (2018). Journal of Medicinal Chemistry. [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. (2015). Molecules. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1992). Journal of Medicinal Chemistry. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]

-

SERT Transporter Assay. (n.d.). BioIVT. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Phencyclidine. (n.d.). Wikipedia. [Link]

-

Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

-

Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. (2020). Toxins. [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]

-

Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands. (1998). Journal of Medicinal Chemistry. [Link]

-

Muscarinic receptor binding in the mouse heart: the selective modulatory effect of fluoride ion on agonist binding. (1983). Journal of Pharmacology and Experimental Therapeutics. [Link]

-

A focus on piperidine and piperazine scaffolds as a source of selective sigma receptor ligands with analgesic activity. (2023). European Journal of Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ricerca.uniba.it [ricerca.uniba.it]

- 12. iris.unict.it [iris.unict.it]

- 13. N methyl 4 piperidine | Sigma-Aldrich [sigmaaldrich.com]

- 14. Phencyclidine - Wikipedia [en.wikipedia.org]

- 15. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. moleculardevices.com [moleculardevices.com]

- 19. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jneurosci.org [jneurosci.org]

- 24. innoprot.com [innoprot.com]

- 25. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 26. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 27. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Chromatographic Purification of 4-Fluoro-1-methyl-4-piperidinemethanol

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic pharmaceutical intermediates.

Abstract

This document provides a detailed guide to the chromatographic purification of 4-Fluoro-1-methyl-4-piperidinemethanol, a key fluorinated piperidine derivative of interest in pharmaceutical research.[1][2] The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability and binding affinity, but also presenting unique purification challenges.[3] This guide outlines tailored strategies employing Reverse-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Supercritical Fluid Chromatography (SFC) to achieve high purity of the target compound. We will delve into the mechanistic basis for each technique's suitability, provide step-by-step protocols, and offer data-driven insights for method optimization and troubleshooting.

Introduction: The Purification Challenge of a Polar, Fluorinated Amine

This compound (MW: 147.19 g/mol , Formula: C₇H₁₄FNO) is a polar, basic compound.[4] Its structure, featuring a tertiary amine (a potential basic center), a hydroxyl group, and an electronegative fluorine atom, results in high polarity. Such characteristics can make purification by traditional normal-phase chromatography on silica gel challenging due to strong, often irreversible, adsorption. Conversely, in standard reverse-phase chromatography, highly polar compounds may exhibit poor retention, eluting with or near the solvent front.[5]

The strategic selection of a chromatographic technique is therefore paramount to developing a robust and efficient purification workflow. This guide will explore three powerful approaches to address these challenges.

Strategic Approach to Purification Method Selection

The choice of chromatographic mode is dictated by the physicochemical properties of this compound and the desired scale of purification. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

Caption: Method selection workflow for the purification of this compound.

Reverse-Phase HPLC (RP-HPLC) Protocol

While challenging for highly polar compounds, RP-HPLC can be effectively optimized for the purification of this compound. The key is to enhance retention and improve peak shape. The use of a mobile phase with a low pH will protonate the tertiary amine, increasing its polarity but potentially improving its interaction with end-capped silica phases and reducing peak tailing.

Rationale for Method Parameters

-

Stationary Phase: A C18 stationary phase is a versatile starting point.[6][7] For increased retention of polar compounds, a column with a high surface area and dense bonding is recommended.

-

Mobile Phase: A mixture of water and acetonitrile or methanol is standard.[8] The addition of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for protonating the basic piperidine nitrogen. This minimizes silanol interactions and results in sharper peaks.

-

Gradient Elution: A gradient from high aqueous to high organic content will be necessary to elute the compound while separating it from less polar impurities.

Experimental Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Crude this compound dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

-

Sample Injection: Inject the dissolved crude product onto the column.

-

Gradient Elution: Run the gradient as detailed in the table below.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the main peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Gradient Profile and Expected Outcome

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 95 | 5 | 20 |

| 2 | 95 | 5 | 20 |

| 20 | 50 | 50 | 20 |

| 22 | 5 | 95 | 20 |

| 25 | 5 | 95 | 20 |

| 26 | 95 | 5 | 20 |

| 30 | 95 | 5 | 20 |

Expected Outcome: The target compound is expected to elute as a sharp, symmetrical peak. Purity should exceed 98% as determined by analytical HPLC.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol

HILIC is an excellent alternative to RP-HPLC for the purification of highly polar compounds.[2][9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent.[10] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[2]

Rationale for Method Parameters

-

Stationary Phase: A bare silica or an amino-propyl bonded phase is a good starting point for HILIC separations of basic compounds.[9]

-

Mobile Phase: Acetonitrile is the most common weak solvent, and water is the strong solvent.[5] The addition of a buffer, such as ammonium formate or ammonium acetate, is essential for controlling the pH and ionic strength, which significantly impacts retention and peak shape.[9]

Experimental Protocol

Instrumentation and Materials:

-

Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Silica or Amino-propyl HILIC column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

-

Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

-

Crude this compound dissolved in Mobile Phase A

Procedure:

-

Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes to ensure the formation of the aqueous layer.

-

Sample Injection: Inject the dissolved crude product.

-

Gradient Elution: Apply a gradient from high organic to a higher aqueous concentration.

-

Fraction Collection: Collect fractions based on the detector signal.

-

Purity Analysis and Isolation: Follow the same procedure as for RP-HPLC.

Data Presentation: HILIC Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0 | 100 | 0 | 20 |

| 2 | 100 | 0 | 20 |

| 20 | 50 | 50 | 20 |

| 22 | 0 | 100 | 20 |

| 25 | 0 | 100 | 20 |

| 26 | 100 | 0 | 20 |

| 30 | 100 | 0 | 20 |

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Purification

SFC has emerged as a powerful technique for the purification of pharmaceutical compounds, particularly for chiral separations.[11] It utilizes a supercritical fluid, most commonly carbon dioxide, as the main mobile phase component.[12] SFC offers several advantages, including faster separations, reduced solvent consumption, and lower environmental impact.[13] For a molecule like this compound, which may exist as enantiomers if a chiral center is present or introduced during synthesis, SFC is an ideal choice for enantiomeric separation.

Rationale for Method Parameters

-

Mobile Phase: Supercritical CO₂ modified with a polar organic solvent (co-solvent) such as methanol.[12] For basic compounds, the addition of a small amount of a basic additive like diethylamine (DEA) or isopropylamine is often necessary to improve peak shape and recovery.

-

Stationary Phase: For achiral separations, a variety of polar stationary phases can be used. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[11]

Experimental Protocol (Chiral Separation Example)

Instrumentation and Materials:

-

Preparative SFC system with a UV detector and back-pressure regulator

-

Chiral stationary phase column (e.g., cellulose or amylose-based)

-

Mobile Phase A: Supercritical CO₂

-

Mobile Phase B: Methanol with 0.2% Diethylamine

-

Crude this compound dissolved in methanol

Procedure:

-

System Equilibration: Equilibrate the column with the initial mobile phase composition.

-

Sample Injection: Inject the sample solution.

-

Elution: Run an isocratic or gradient elution as determined during method development.

-

Fraction Collection: Collect fractions corresponding to the separated enantiomers.

-

Purity and Enantiomeric Excess (ee) Analysis: Analyze the collected fractions by analytical chiral SFC or HPLC to determine purity and ee.

-

Product Isolation: Evaporate the co-solvent from the collected fractions.

Data Presentation: Typical SFC Conditions

| Parameter | Value |

| Column | Chiralpak IA (or similar) |

| Mobile Phase | 70:30 CO₂:(Methanol + 0.2% DEA) |

| Flow Rate | 50 g/min |

| Back Pressure | 120 bar |

| Temperature | 35 °C |

Troubleshooting and Optimization

The following diagram outlines a logical approach to troubleshooting common issues encountered during the purification of this compound.

Caption: Troubleshooting guide for common purification issues.

Conclusion

The successful purification of this compound requires a thoughtful approach to chromatographic method development. By understanding the physicochemical properties of this polar, fluorinated amine, researchers can select and optimize from a range of powerful techniques, including modified Reverse-Phase HPLC, HILIC, and SFC. The protocols and strategies outlined in this guide provide a robust framework for achieving high purity, enabling the advancement of research and development in the pharmaceutical industry.

References

-

De Klerck, K., Vander Heyden, Y., & Mangelings, D. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Retrieved from [Link]

-

Glorius, F., et al. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

-

Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

-

Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). Reverse Phase Chromatography. Retrieved from [Link]

-

Guillarme, D., & Veuthey, J. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Retrieved from [Link]

-

Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Retrieved from [Link]

-

BUCHI Corporation. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

-

Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Retrieved from [Link]

-

Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]

-

Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134. Retrieved from [Link]

-

Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selekt.biotage.com [selekt.biotage.com]

- 8. researchgate.net [researchgate.net]